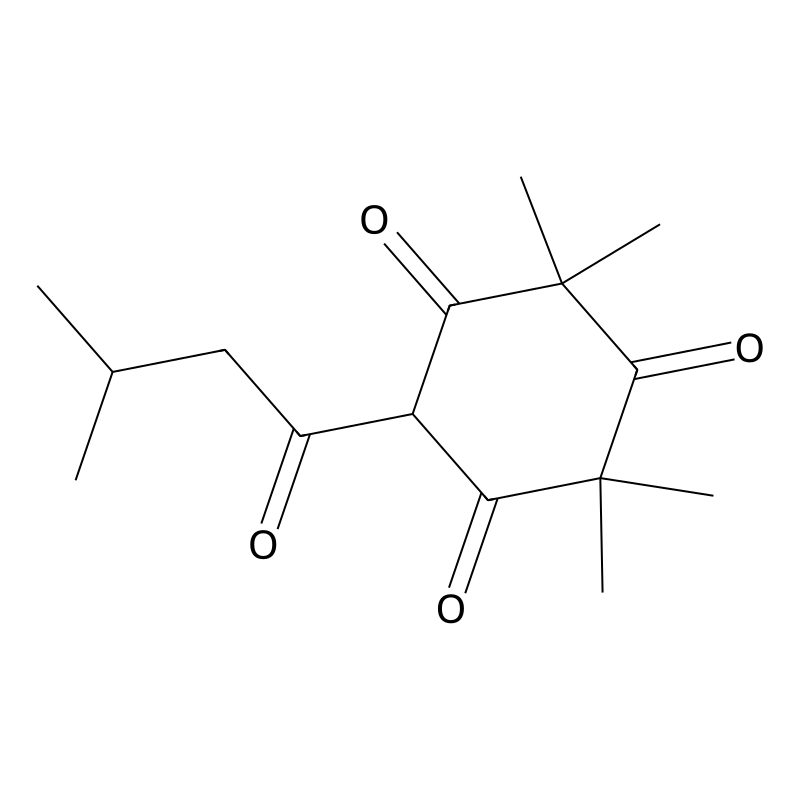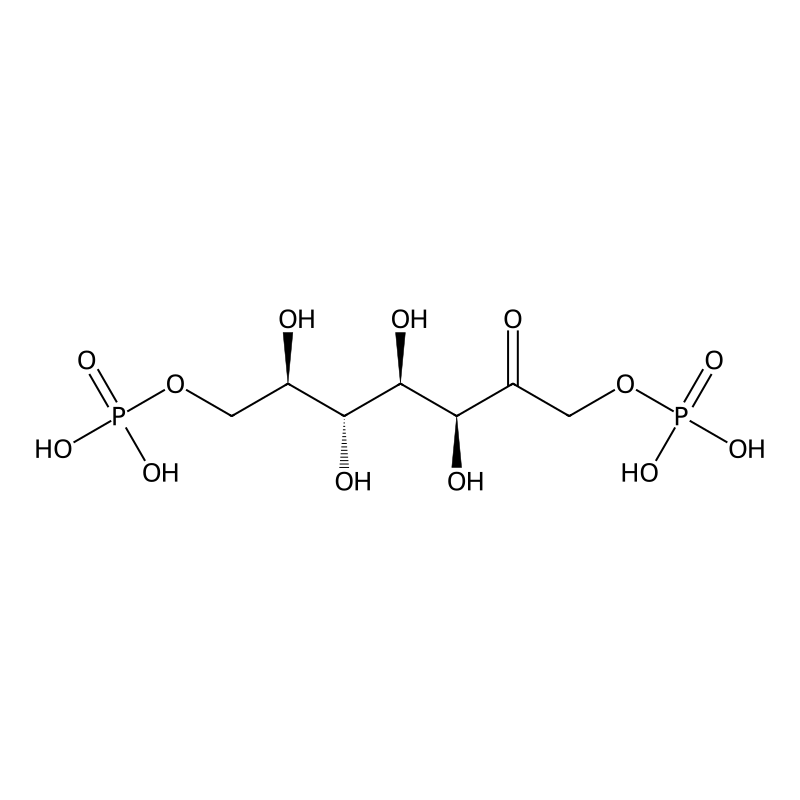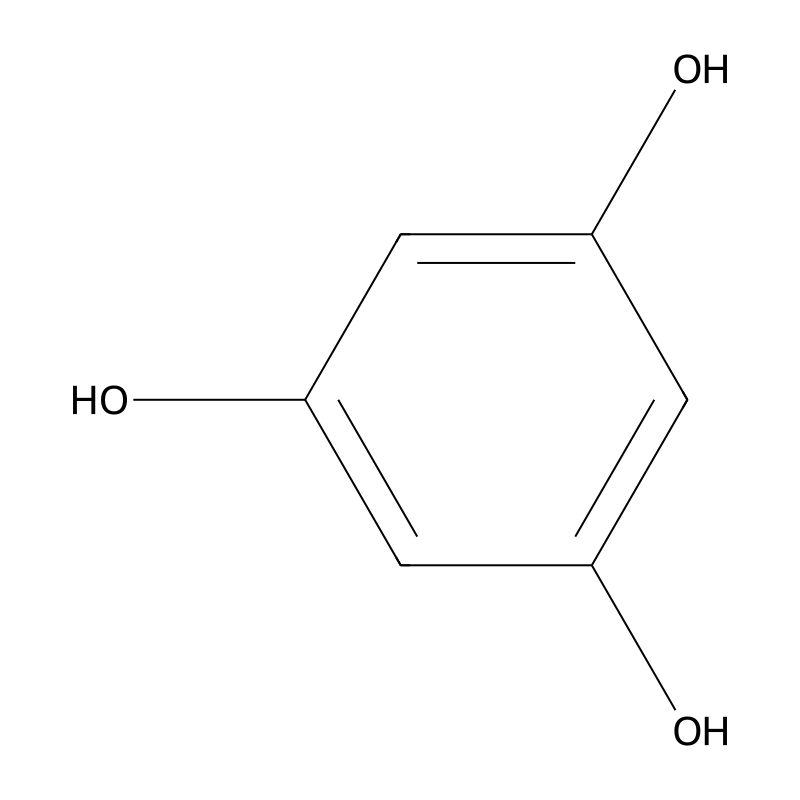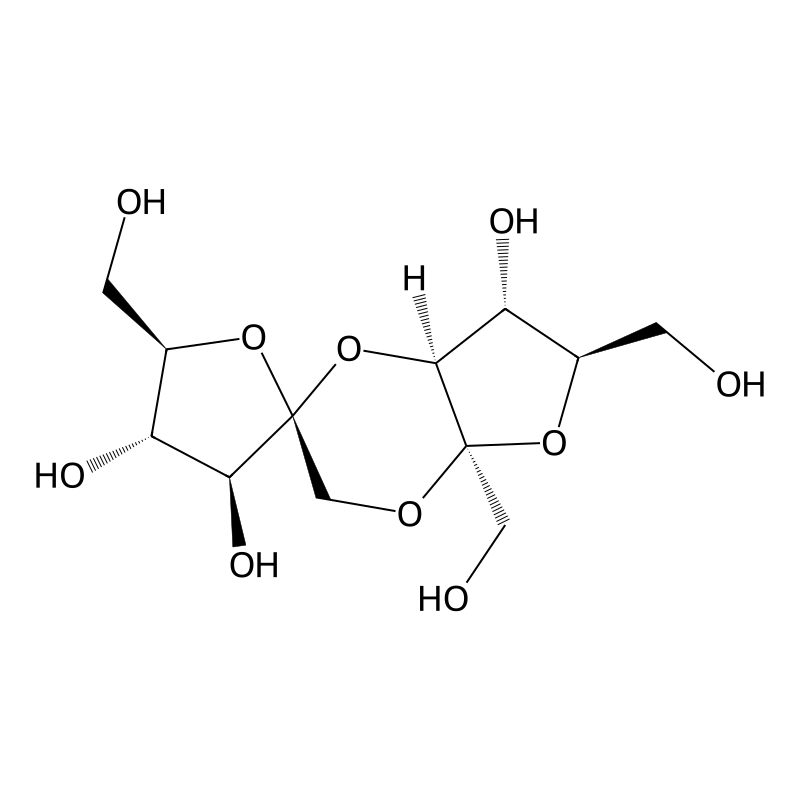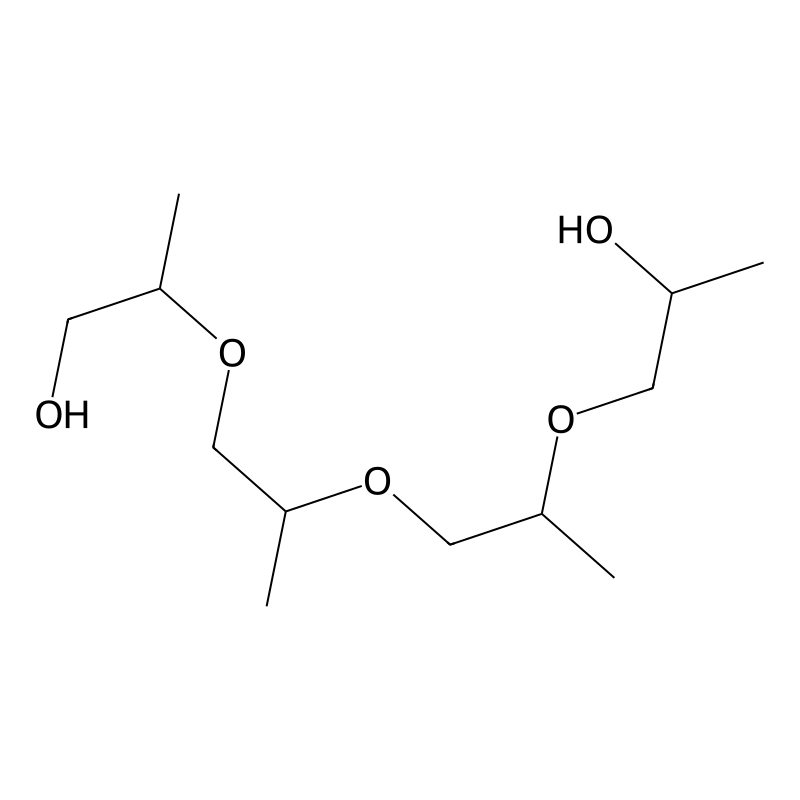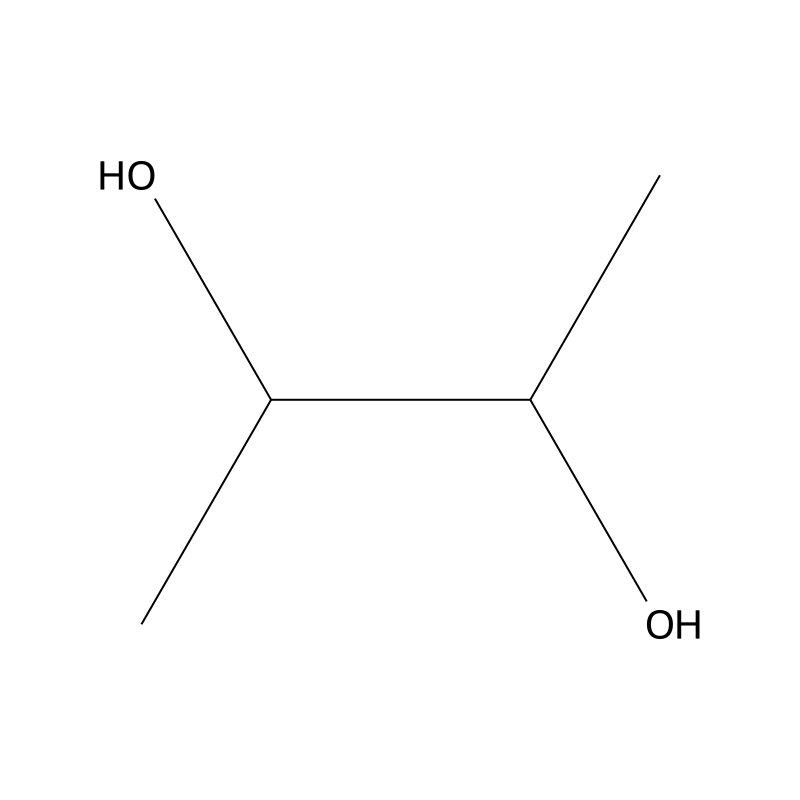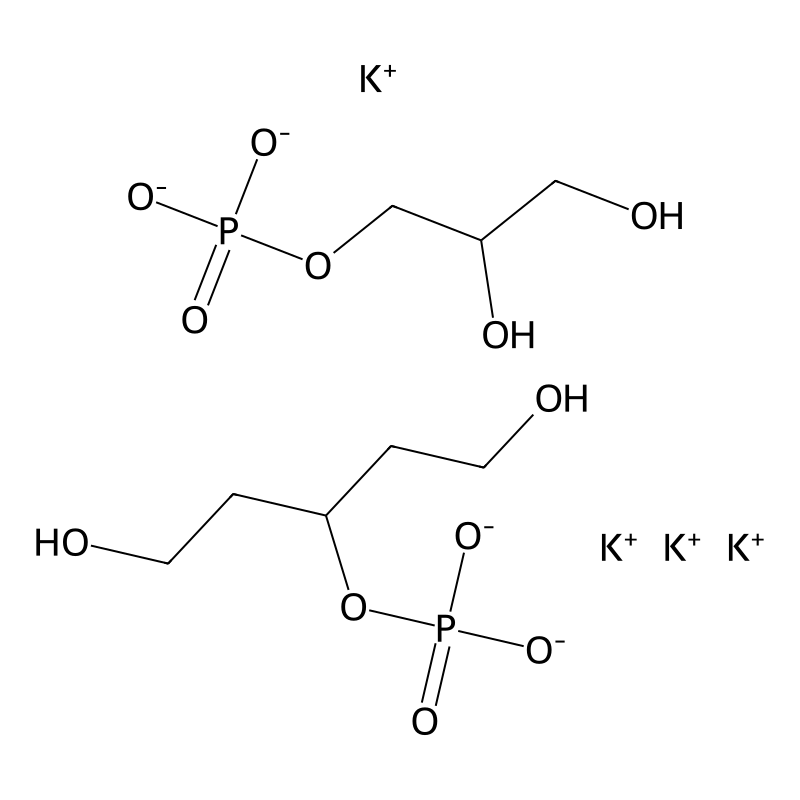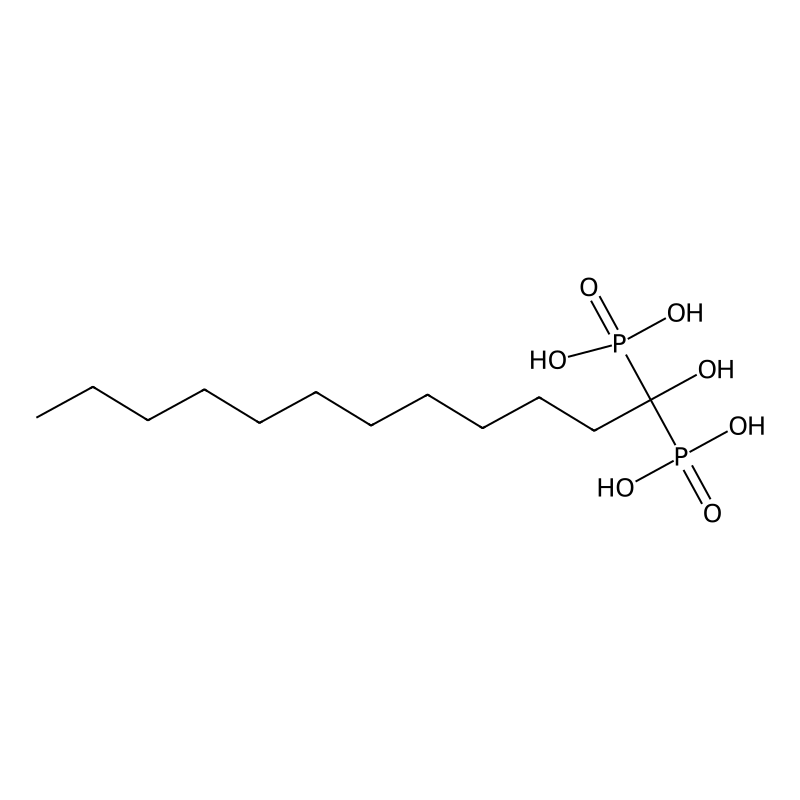tert-Butyl peroxypivalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Tert-Butyl peroxypivalate is an organic compound characterized by its chemical formula . It appears as a colorless liquid that solidifies at temperatures below -19 °C and decomposes at approximately 70 °C. This compound is notable for its flammability and potential as a dangerous fire risk, as it can ignite under various ambient conditions and may explode when heated or contaminated . Tert-Butyl peroxypivalate belongs to a class of organic peroxides, which are known for their reactive properties.
Tert-Butyl peroxypivalate serves primarily as a radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which can initiate the polymerization of various monomers, including methyl methacrylate. The initiation mechanism involves the formation of radicals that react with the double bonds of monomers, leading to chain reactions and the formation of polymers .
Additionally, the compound can undergo explosive decomposition if subjected to heat or shock, making it necessary to handle with caution .
The synthesis of tert-butyl peroxypivalate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid. Recent advancements have introduced continuous flow synthesis techniques using microreactors, which enhance safety and efficiency by controlling reaction conditions closely. This method allows for better management of exothermic reactions and reduces the risk of hazardous incidents during synthesis .
Tert-Butyl peroxypivalate is primarily utilized as an initiator in radical polymerization processes in the production of various polymers and copolymers. Its ability to generate free radicals makes it valuable in industries such as plastics and coatings. Additionally, due to its oxidative properties, it finds applications in organic synthesis where controlled radical reactions are required .
Interaction studies involving tert-butyl peroxypivalate often focus on its reactivity with other chemicals during polymerization processes. The compound's interactions with various monomers can influence polymer properties such as molecular weight and thermal stability. Furthermore, understanding its reactivity patterns helps in developing safer handling procedures for this compound in industrial settings .
Tert-Butyl peroxypivalate shares similarities with other organic peroxides but has unique properties that distinguish it from them. Below is a comparison with several similar compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Tert-Butyl hydroperoxide | A precursor to tert-butyl peroxypivalate; used in oxidation reactions. | |
| Di-tert-butyl peroxide | More stable than tert-butyl peroxypivalate; used in polymerizations but less reactive. | |
| Benzoyl peroxide | Commonly used in acne treatment; has different reactivity profiles compared to tert-butyl peroxypivalate. | |
| Cumene hydroperoxide | Used in phenol production; exhibits different stability and reactivity characteristics. |
Tert-Butyl peroxypivalate's unique combination of reactivity and stability makes it particularly useful as a polymerization initiator while necessitating careful handling due to its explosive potential under certain conditions .
Purity
Physical Description
Liquid
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H242 (53.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (91.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: ACTIVE
